2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one
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Overview
Description
2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one is a chemical compound with the CAS Number: 1803589-33-4 . It has a molecular weight of 204.01 . The IUPAC name for this compound is 2,3-dichlorofuro[3,4-b]pyridin-5(7H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Cl2NO2/c8-4-1-3-5(10-6(4)9)2-12-7(3)11/h1H,2H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Chemical Reactions
- One-Pot Synthesis : A one-pot method has been developed for preparing furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which includes a reaction with carbonyl compounds to yield the desired furopyridinones (Kobayashi, Kozuki, & Konishi, 2009).
- Heterocyclic Systems Synthesis : 2,3-Dichloro-5H,7H-Furo[3,4-b]pyridin-5-one derivatives have been used as intermediates in constructing various heterocyclic systems, demonstrating their utility in synthesizing complex molecular structures with potential biological activities (Ibrahim et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,3-dichloro-7H-furo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-4-1-3-5(10-6(4)9)2-12-7(3)11/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVPFVFSQJCWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=C(C=C2C(=O)O1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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